molecular formula C10H9ClN2O3 B3370633 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide CAS No. 496056-85-0

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B3370633
CAS No.: 496056-85-0
M. Wt: 240.64 g/mol
InChI Key: JIGISEVSUCGRQC-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide” is a chemical compound with the CAS number 496056-85-0 . It has a molecular weight of 240.64 and its molecular formula is C10H9ClN2O3 .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on the synthesis of 1,4-Benzoxazine analogues, including compounds related to 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, by reacting O-Amino Phenol and Maleic Anhydride. The synthesized compounds were evaluated for their antibacterial activity against various bacterial strains, such as E. coli and Staphylococcus aureus. Some compounds demonstrated significant antibacterial effectiveness, particularly against K.pneumonea and E. faecalis (Kadian, Maste, & Bhat, 2012).

Radioisotopic and Synthetic Studies

Another research avenue involved the synthesis of labelled 2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide (caroxazone) for metabolic studies in humans. The study identified and synthesized several metabolites from the labelled drug, offering insights into the drug's metabolic pathways and potential applications in understanding benzoxazine derivatives' pharmacokinetics (Bernardi et al., 1979).

Herbicidal Activity

Research into N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide derivatives, closely related to the compound , showed potential herbicidal properties. Novel derivatives were synthesized and tested for efficacy against specific weeds, with some derivatives showing high control efficacy, indicating the potential for developing new herbicides (Huang Ming-zhi & Min Zhong-cheng, 2006).

Properties

IUPAC Name

2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-4-9(14)12-6-1-2-8-7(3-6)13-10(15)5-16-8/h1-3H,4-5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGISEVSUCGRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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